molecular formula C13H6F10S2 B13803039 Thiophene, 2,2'-(decafluoropentamethylene)di- CAS No. 24014-44-6

Thiophene, 2,2'-(decafluoropentamethylene)di-

Cat. No.: B13803039
CAS No.: 24014-44-6
M. Wt: 416.3 g/mol
InChI Key: NHUXUDLCUFGMIW-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-(decafluoropentamethylene)di- is a specialized compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique structure of thiophene derivatives, including the incorporation of fluorinated chains, imparts distinct chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with carbonyl compounds under specific conditions. For the synthesis of Thiophene, 2,2’-(decafluoropentamethylene)di-, fluorinated intermediates are used to introduce the decafluoropentamethylene group.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the thiophene ring . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-(decafluoropentamethylene)di- undergoes various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where substituents are introduced onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Thiophene, 2,2’-(decafluoropentamethylene)di- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene derivatives involves interactions with various molecular targets. For instance, thiophene-based compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The fluorinated chains in Thiophene, 2,2’-(decafluoropentamethylene)di- enhance its lipophilicity, improving its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,2’-(decafluoropentamethylene)di- is unique due to the presence of the decafluoropentamethylene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation.

Properties

CAS No.

24014-44-6

Molecular Formula

C13H6F10S2

Molecular Weight

416.3 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5-decafluoro-5-thiophen-2-ylpentyl)thiophene

InChI

InChI=1S/C13H6F10S2/c14-9(15,7-3-1-5-24-7)11(18,19)13(22,23)12(20,21)10(16,17)8-4-2-6-25-8/h1-6H

InChI Key

NHUXUDLCUFGMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(C(C(C(C2=CC=CS2)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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